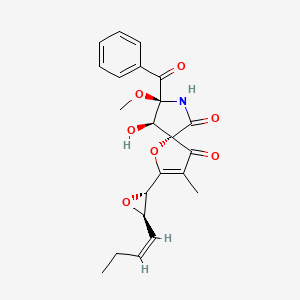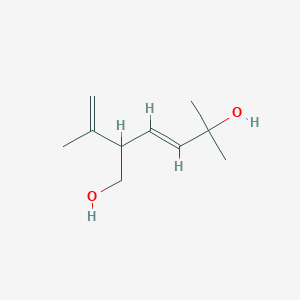
Nalbuphine sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nalbuphine sebacate is synthesized by esterifying two equivalents of nalbuphine with one equivalent of sebacoyl chloride . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The resulting compound is then purified to obtain this compound with high purity and yield .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process, but on a larger scale. The process involves the use of pharmaceutical-grade solvents and catalysts to ensure the consistency and quality of the final product. The compound is then formulated into an injectable extended-release pharmaceutical formulation comprising a nalbuphine ester prodrug dissolved in a solution containing a pharmaceutically acceptable oil and an oil-miscible retention solvent .
Chemical Reactions Analysis
Types of Reactions: Nalbuphine sebacate primarily undergoes hydrolysis, where the ester bonds are cleaved to release nalbuphine and sebacic acid . This hydrolysis reaction is facilitated by esterases in the body, leading to the slow release of nalbuphine over an extended period .
Common Reagents and Conditions: The hydrolysis of this compound typically occurs under physiological conditions, with esterases acting as the primary catalysts. The reaction does not require any additional reagents or harsh conditions, making it a suitable prodrug for sustained release formulations .
Major Products Formed: The major products formed from the hydrolysis of this compound are nalbuphine and sebacic acid . Nalbuphine is the active analgesic component, while sebacic acid is a biocompatible byproduct that is safely metabolized and excreted by the body .
Scientific Research Applications
Nalbuphine sebacate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used as an extended-release analgesic for the management of moderate to severe postoperative pain . The compound’s long-lasting effect makes it a valuable tool in pain management, reducing the need for frequent dosing and minimizing the risk of opioid misuse and abuse .
In addition to its analgesic properties, this compound is also being investigated for its potential use in multimodal analgesia, where it is combined with other analgesics to enhance pain relief and reduce opioid consumption . This approach has shown promising results in clinical studies, with patients experiencing lower pain scores and reduced opioid requirements postoperatively .
Mechanism of Action
Nalbuphine sebacate exerts its effects through its active metabolite, nalbuphine. Nalbuphine is an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual mechanism of action provides effective pain relief while minimizing the risk of respiratory depression and other adverse effects commonly associated with mu opioid receptor agonists .
Upon intramuscular injection, this compound is slowly hydrolyzed by esterases to release nalbuphine . The released nalbuphine then binds to kappa opioid receptors, producing analgesia, and partially antagonizes mu opioid receptors, reducing the risk of opioid-induced respiratory depression .
Comparison with Similar Compounds
Nalbuphine sebacate is unique in its extended-release formulation and dual mechanism of action. Similar compounds include other opioid analgesics such as morphine, fentanyl, and oxycodone. these compounds primarily act as mu opioid receptor agonists and do not have the same extended-release properties as this compound .
Other similar compounds include naloxone and naltrexone, which are opioid antagonists used to reverse opioid overdose . While these compounds share structural similarities with nalbuphine, they do not possess the same analgesic properties and are not used for pain management .
Properties
CAS No. |
311768-81-7 |
|---|---|
Molecular Formula |
C52H68N2O10 |
Molecular Weight |
881.1 g/mol |
IUPAC Name |
bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate |
InChI |
InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1 |
InChI Key |
ALOIOAGKUOQNID-ITCIXCFHSA-N |
SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |
Key on ui other cas no. |
311768-81-7 |
Synonyms |
sebacoyl dinalbuphine ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)



![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)
![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)
![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)


